N-Demethyl Olanzapine-d8

Descripción general

Descripción

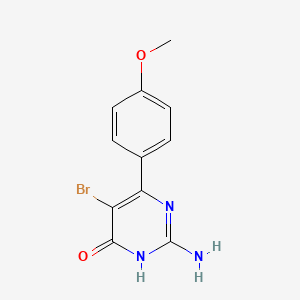

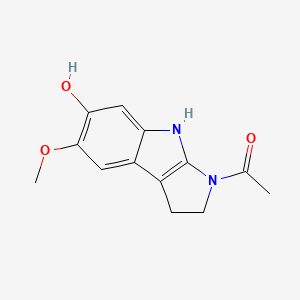

N-Demethyl Olanzapine-d8 is a derivative of Olanzapine, an antipsychotic drug . It is a stable isotope labelled metabolite . The molecular formula is C16 2H8 H10 N4 S and the molecular weight is 306.46 . It is used in neurological drugs and muscle relaxants .

Synthesis Analysis

The synthesis of N-Demethyl Olanzapine-d8 involves the metabolic action of CYP1A2 . A study has reported the quantification of olanzapine and its metabolites in human body fluids using liquid chromatography–tandem mass spectrometry .Molecular Structure Analysis

The molecular structure of N-Demethyl Olanzapine-d8 is complex. It contains a thienobenzodiazepine core, which is a heterocyclic compound containing a diazepine ring fused to a thiophene and a benzene ring . The InChI representation of the molecule is provided by LGC Standards .Physical And Chemical Properties Analysis

N-Demethyl Olanzapine-d8 is a neat product . The molecular formula is C16 2H8 H10 N4 S and the molecular weight is 306.46 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

- Application : Quantification of olanzapine and its metabolites in human body fluids .

- Method : The method involves liquid chromatography–tandem mass spectrometry (LC–MS/MS) to quantify olanzapine and its metabolites in human body fluids . The samples and reagents were pre-cooled in a container filled with ice for the extraction because of the thermal instability of olanzapine and its metabolites .

- Results : The limits of quantification (LOQs) of olanzapine and 2H-O were 0.05 ng/mL and those of DM-O and NO-O were 0.15 ng/mL in whole blood and urine, respectively .

- Application : Investigation of the relationship between metabolic parameters and steady-state plasma concentrations of olanzapine (OLA) and its metabolite, 4-N’-desmethyl-olanzapine (DMO) in patients with schizophrenia .

- Method : The plasma concentrations of OLA and DMO were measured by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Fasting blood samples were measured for insulin, glucose, total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-c), low-density lipoprotein cholesterol (LDL-c), C-reactive protein (CRP) and homocysteine .

- Results : Lower plasma DMO concentrations were associated with higher glucose and TG levels and homeostasis model assessment of insulin resistance (HOMA-IR), while higher plasma OLA concentrations were associated with higher CRP and homocysteine levels in the OLA-treated patients with schizophrenia .

Forensic Toxicology

Psychopharmacology

- Application : Determination of olanzapine and N-desmethyl-olanzapine in plasma .

- Method : The method involves reversed-phase high-performance liquid chromatography (HPLC) coupled with coulochemical detection .

- Results : The study found a correlation between the concentration of olanzapine or N-desmethyl-olanzapine and metabolic parameters .

- Application : Quantification of olanzapine and its metabolites in human body fluids obtained from deceased individuals .

- Method : The method involves liquid chromatography–tandem mass spectrometry (LC–MS/MS) to quantify olanzapine and its metabolites in various human body fluids . The samples and reagents were pre-cooled in a container filled with ice for the extraction because of the thermal instability of olanzapine and its metabolites .

- Results : The concentrations of olanzapine and its metabolites in heart whole blood, pericardial fluid, stomach contents, bile, and urine were determined for two cadavers . The reduction from olanzapine N-oxide to olanzapine was observed at 25 ℃ in whole blood in vitro .

Pharmacokinetics

Postmortem Toxicology

- Application : Investigation of the in vitro conversion of olanzapine N-oxide to olanzapine .

- Method : The study involved the use of liquid chromatography (LC)–tandem mass spectrometry (MS/MS) to quantify olanzapine and its metabolites in human body fluids . The samples and reagents were pre-cooled in a container filled with ice for the extraction because of the thermal instability of olanzapine and its metabolites .

- Results : The study confirmed the in vitro reduction from olanzapine N-oxide to olanzapine in whole blood that seems to have induced the quick decrease of olanzapine N-oxide .

- Application : Determination of olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection .

- Method : The method involves reversed-phase high-performance liquid chromatography (HPLC) coupled with coulochemical detection .

- Results : The study found a correlation between the concentration of olanzapine or N-desmethyl-olanzapine and metabolic parameters .

Clinical Pharmacology

Pharmaceutical Analysis

Propiedades

IUPAC Name |

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPIXVHJEIZKJW-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Demethyl Olanzapine-d8 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(R)-Carboxy-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B1493642.png)

![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)

![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)

![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)

![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)

dimethylsilane](/img/structure/B1493658.png)